
Methyl 4-(((5-methylisoxazol-4-yl)methyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-(((5-methylisoxazol-4-yl)methyl)carbamoyl)benzoate is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Mechanism of Action
Target of Action
Similar compounds have been synthesized as potential inhibitors targeting the d1 protease in plants . The D1 protease plays a crucial role in the assembly of the Photosystem II (PSII) reaction center in plants .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target (potentially the d1 protease) and inhibit its function . This interaction could result in changes to the normal functioning of the target, potentially disrupting the assembly of the PSII reaction center.
Biochemical Pathways
If it does indeed target the d1 protease, it would affect the photosynthesis pathway in plants, specifically the assembly of the psii reaction center .
Result of Action
If it acts as an inhibitor of the D1 protease, it could disrupt the assembly of the PSII reaction center, potentially affecting the photosynthesis process in plants .
Action Environment
Factors such as ph, temperature, and presence of other compounds could potentially influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((5-methylisoxazol-4-yl)methyl)carbamoyl)benzoate typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction, often catalyzed by metals such as copper (I) or ruthenium (II).
Coupling with Benzoate: The isoxazole derivative is then coupled with a benzoate moiety using various coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((5-methylisoxazol-4-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the isoxazole ring or benzoate moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-(((5-methylisoxazol-4-yl)methyl)carbamoyl)benzoate has several scientific research applications:
Biology: The compound can be used as a probe to study various biological processes and pathways.
Industry: It can be utilized in the synthesis of other complex molecules and materials.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((2-(3-methylisoxazol-5-yl)ethyl)carbamoyl)benzoate
- 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles
Uniqueness
Methyl 4-(((5-methylisoxazol-4-yl)methyl)carbamoyl)benzoate is unique due to its specific substitution pattern on the isoxazole ring and the benzoate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
methyl 4-[(5-methyl-1,2-oxazol-4-yl)methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-9-12(8-16-20-9)7-15-13(17)10-3-5-11(6-4-10)14(18)19-2/h3-6,8H,7H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNPSOOBLYVRHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)C2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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